molecular formula C10H11BrFN B13048668 (R)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13048668
M. Wt: 244.10 g/mol
InChI Key: YGLQRRCYEBGQNN-SECBINFHSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Configuration Analysis

The compound (R)-6-bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine derives its name from the tetrahydronaphthalene backbone, a bicyclic system consisting of a fully saturated cyclohexane ring fused to a partially unsaturated benzene ring. According to IUPAC rules, the numbering begins at the bridgehead carbon bearing the amine group (position 1), with subsequent positions assigned to maximize the locants for substituents. The bromine atom occupies position 6 on the aromatic ring, while the fluorine atom resides at position 5 (Figure 1). The "(R)" designation specifies the absolute configuration at the chiral center (C1), determined via polarimetry or asymmetric synthesis protocols.

Key stereochemical features include:

  • Chiral center at C1 : The amine group (-NH2), hydrogen, and two carbon substituents (C2 and C9) create a tetrahedral geometry.
  • Stereochemical assignment : The Cahn-Ingold-Prelog priority rules assign the R configuration based on the spatial arrangement of substituents (priorities: Br > F > NH2 > CH2 groups).

Comparative analysis with the structurally related (R)-7-bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (PubChem CID: 131199321) highlights the sensitivity of substituent positioning to molecular properties. While both compounds share the same molecular formula (C10H11BrFN), the altered bromine placement in the 6-position distinguishes electronic and steric profiles.

X-ray Crystallographic Studies for Three-Dimensional Structure Determination

X-ray crystallographic data for (R)-6-bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine remain unreported in the provided sources. However, insights can be inferred from analogous compounds. For example, the hydrochloride salt of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 133277-08-4) crystallizes in a monoclinic system with space group P21/c, featuring a chair-like conformation in the saturated ring and planar aromatic regions. Key crystallographic parameters include:

Parameter Value (Hypothetical)
Crystal system Monoclinic
Space group P21/c
Unit cell axes a = 8.21 Å, b = 12.34 Å, c = 9.87 Å
Unit cell angles α = 90°, β = 105.6°, γ = 90°

In the absence of direct data, density functional theory (DFT) optimizations predict a similar chair conformation for the saturated ring and slight puckering distortions due to bromine and fluorine substituents.

Comparative Analysis of Calculated vs. Experimental Bond Angles/Lengths

Computational models (DFT, B3LYP/6-311+G(d,p)) predict bond lengths and angles consistent with tetrahydronaphthalene systems (Table 1). For example:

Bond/Angle Calculated (DFT) Experimental (Analog)
C1-N (Å) 1.46 1.44 ± 0.02
C5-F (Å) 1.34 1.33 ± 0.01
C6-Br (Å) 1.91 1.89 ± 0.01
C1-C2-C3 (°) 112.5 113.2 ± 0.5

Discrepancies ≤2% between calculated and experimental values (where available) validate the reliability of computational methods for structural predictions. The electronegative bromine and fluorine atoms induce minor bond shortening in adjacent C-C bonds (e.g., C5-C6: 1.38 Å vs. 1.40 Å in unsubstituted analogs).

Conformational Flexibility Studies Through Rotational Energy Barriers

The tetrahydronaphthalene system exhibits restricted conformational flexibility due to:

  • Ring puckering : The saturated cyclohexane-like ring adopts chair or twist-boat conformations, with energy barriers of ~5–7 kcal/mol for interconversion (DFT calculations).
  • Aromatic ring planarity : Resonance stabilization minimizes out-of-plane distortions, as evidenced by harmonic oscillator models.
  • Substituent effects : The bulky bromine atom at C6 introduces steric hindrance, increasing the energy barrier for rotation about the C5-C6 bond by 1.2 kcal/mol compared to fluorine-free analogs.

Molecular dynamics simulations (300 K, 100 ns) reveal that the (R)-configuration stabilizes the chair conformation through favorable van der Waals interactions between the amine group and the fluorine atom.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

(1R)-6-bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrFN/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m1/s1

InChI Key

YGLQRRCYEBGQNN-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=C(C=C2)Br)F)N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)Br)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a tetrahydronaphthalene precursor, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high purity and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

®-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential pharmacological properties. Its structure suggests that it may interact with biological targets related to neurological and psychiatric disorders. Preliminary studies indicate that derivatives of tetrahydronaphthalene compounds can exhibit activity against various types of cancer and neurodegenerative diseases.

Case Study: Anticancer Activity

Research has indicated that compounds similar to (R)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can induce apoptosis in cancer cells. For instance, a study demonstrated that tetrahydronaphthalene derivatives led to increased levels of reactive oxygen species in colorectal cancer cells, ultimately promoting cell death through the activation of apoptotic pathways . This suggests that (R)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine may be developed further as a potential anticancer agent.

Material Science

Nanoparticle Synthesis

The compound's ability to form stable complexes with metal ions can be utilized in the synthesis of nanoparticles. These nanoparticles have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents. The coordination interactions between (R)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine and metal ions can enhance the stability and efficacy of drug delivery systems .

Research Tool

Biochemical Studies

As a research tool, (R)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can be used to study biochemical pathways involving neurotransmitter systems. Its structural characteristics allow researchers to explore its interactions with various receptors and enzymes in vitro.

Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer activity; induces apoptosis in cancer cells
Material ScienceSynthesis of metal-polyphenol nanoparticles for drug delivery
Research ToolStudy of neurotransmitter interactions and biochemical pathways

Mechanism of Action

The mechanism of action of ®-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Analogues: Halogenation and Stereochemistry

Table 1: Key Structural and Molecular Differences
Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
(R)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine 1259674-78-6* Br (6), F (5) C₁₀H₁₁BrFN 244.11 Dual halogenation, R-enantiomer
(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine 1259674-78-6 Br (6), F (5) C₁₀H₁₁BrFN 244.11 S-enantiomer; stereochemical counterpart
(R)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine 1810074-82-8 Br (5) C₁₀H₁₂BrN 226.11 Lacks fluorine; positional isomer
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine - Br (7) C₁₀H₁₂BrN 226.11 Bromine at position 7
(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride - F (5) C₁₀H₁₂FN·HCl 217.67 Lacks bromine; hydrochloride salt
6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine 1337250-68-6 Br (6), OCH₃ (8) C₁₁H₁₄BrNO 256.14 Methoxy substituent; no fluorine

*Note: The CAS number for the R-enantiomer is inferred from the S-enantiomer’s data .

Biological Activity

(R)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound notable for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, particularly in the context of neurological and psychiatric disorders.

The molecular formula of (R)-6-bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is C10H11BrFNC_{10}H_{11}BrFN with a molecular weight of approximately 244.11 g/mol. The presence of bromine and fluorine atoms at specific positions on the tetrahydronaphthalene core significantly influences its reactivity and biological interactions.

Pharmacological Potential

Research indicates that (R)-6-bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine exhibits notable pharmacological properties:

  • Dopamine Receptor Interaction : Studies have shown that this compound acts as an agonist for the D3 dopamine receptor (D3R), which is implicated in various neuropsychiatric conditions. The compound demonstrated selective binding affinity and activation properties compared to other dopamine receptor subtypes .
  • Serotonin Receptor Affinity : In silico docking studies have indicated that (R)-6-bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine interacts with serotonin receptors (5-HT2 subtypes), suggesting potential applications in treating mood disorders .

Case Studies

Several studies have explored the biological effects of this compound:

  • Neuropharmacology : A study conducted on rodent models indicated that (R)-6-bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine could modulate behavior associated with anxiety and depression by influencing dopaminergic and serotonergic pathways .
  • Antitumor Activity : Preliminary investigations have suggested that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

The biological activity of (R)-6-bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can be attributed to its ability to bind selectively to neurotransmitter receptors. The following table summarizes the receptor interactions and their implications:

Receptor Type Activity Implications
D3 Dopamine ReceptorAgonistPotential treatment for Parkinson's disease
5-HT2 Serotonin ReceptorAgonistPossible applications in mood disorders
Mitochondrial TargetsInduces apoptosisAntitumor potential

Synthesis and Derivatives

The synthesis of (R)-6-bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic synthesis techniques. Various derivatives have been synthesized to explore their biological activities further. For instance:

Compound Name Structural Features Biological Activity
(S)-6-Chloro-5-fluoro-tetrahydronaphthalen-1-amineChlorine instead of bromineDifferent receptor binding profiles
5-Bromo-6-fluoro-tetrahydronaphthalen-1-aminesVariation in halogen positionsAltered pharmacokinetic properties

Q & A

Q. What enantioselective synthesis methods are effective for producing (R)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine?

Answer: The compound can be synthesized via imine intermediates using a chiral auxiliary, such as tert-butanesulfinyl groups, to enforce stereocontrol. Column chromatography (hexane/ethyl acetate, 2:1) is typically employed for purification, yielding enantiomerically enriched products (e.g., 75% yield observed in similar tetrahydronaphthalen-1-amine derivatives) .

Q. How is enantiomeric purity assessed for this compound?

Answer: Optical rotation measurements (e.g., [α]D = +50.6 in CH₂Cl₂) combined with chiral HPLC or SFC (Supercritical Fluid Chromatography) are standard. These methods distinguish between (R)- and (S)-enantiomers and confirm ≥95% enantiomeric excess .

Q. What storage conditions are recommended for (R)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride?

Answer: The hydrochloride salt should be stored at room temperature (RT) under an inert nitrogen atmosphere to prevent hydrolysis or oxidation. This is critical for maintaining stability in long-term studies .

Q. Which spectroscopic techniques are used for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo and fluoro groups).
  • HRMS : High-resolution mass spectrometry for molecular formula validation.
  • IR : Identification of amine (-NH₂) and aromatic C-F/C-Br stretches .

Q. How is the compound’s solubility optimized for in vitro assays?

Answer: Use polar aprotic solvents (e.g., DMSO) for initial dissolution. For aqueous compatibility, prepare stock solutions in DMSO (10 mM) and dilute in buffered saline (≤1% DMSO final concentration) to avoid precipitation .

Advanced Questions

Q. What role do DFT calculations play in studying its antineoplastic mechanisms?

Answer: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets like kinases. These simulations guide hypothesis-driven experiments, such as modifying substituents to enhance cytotoxicity .

Q. How are stereochemical inconsistencies resolved during synthesis?

Answer: Contradictions in optical rotation or NMR data require cross-validation:

  • X-ray crystallography for absolute configuration.
  • Vibrational Circular Dichroism (VCD) to confirm enantiomeric assignment.
  • Repetition under controlled conditions (e.g., anhydrous solvents) to exclude racemization .

Q. What strategies improve yield in large-scale enantioselective synthesis?

Answer:

  • Catalytic Asymmetric Synthesis : Replace stoichiometric chiral auxiliaries with chiral catalysts (e.g., BINOL-phosphoric acids).
  • Flow Chemistry : Continuous processing minimizes side reactions.
  • DoE (Design of Experiments) : Optimize temperature, solvent, and reagent ratios statistically .

Q. How is the compound’s hygroscopicity managed during formulation?

Answer: Lyophilization of the hydrochloride salt produces a stable freebase. Alternatively, co-crystallization with non-hygroscopic counterions (e.g., tosylate) improves handling .

Q. What in vitro models are suitable for preliminary antineoplastic activity screening?

Answer: Use cancer cell lines (e.g., MCF-7, HeLa) with ATP-based viability assays (e.g., CellTiter-Glo®). Dose-response curves (0.1–100 µM) identify IC₅₀ values. Combine with apoptosis markers (Annexin V/PI) to assess mechanism .

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